3-(金刚烷-1-羰基氨基)-5-苯基噻吩-2-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

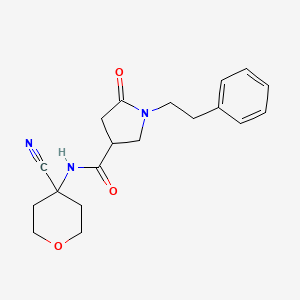

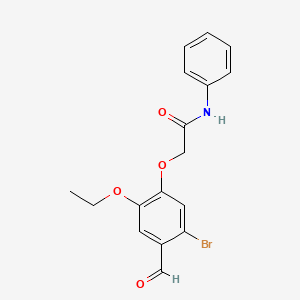

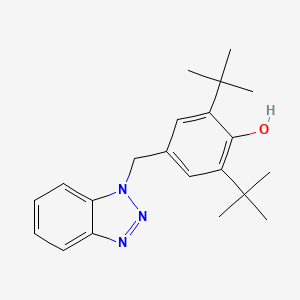

“Ethyl 3-(adamantane-1-carbonylamino)-5-phenylthiophene-2-carboxylate” is a complex organic compound that contains an adamantane core, a type of diamondoid structure . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .

Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For instance, the initial dehydroadamantane was synthesized by a reaction of 1,3-dibromoadamantane, 5-butyl-1,3-dibromoadamantane, and 5,7-dibutyl-1,3-dibromoadamantane with lithium in THF at room temperature .Molecular Structure Analysis

The adamantane core of the molecule can be described as the fusion of three cyclohexane rings . This structure is both rigid and virtually stress-free, making adamantane the most stable isomer of C10H16 .Chemical Reactions Analysis

Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .科学研究应用

聚合物反应的合成和优化

3-(金刚烷-1-羰基氨基)-5-苯基噻吩-2-羧酸乙酯参与聚合物反应的合成和优化。一个显着的应用是 3,4-乙撑二氧噻吩与 2,7-二溴-9,9-二辛基芴通过 Pd 催化的直接芳基化反应的缩聚反应。此过程生成聚[(3,4-乙撑二氧噻吩-2,5-二基)-(9,9-二辛基芴-2,7-二基)],其中反应条件针对 Pd 预催化剂、反应时间和羧酸添加剂进行了优化。1 mol% Pd(OAc)2 和 1-金刚烷羧酸作为添加剂的组合是优化的催化体系,从而得到具有高分子量和产率的相应聚合物 (Yamazaki、Kuwabara 和 Kanbara,2013)。

合成中的超声波活化

该化合物还被用于通过超声波活化合成 3-(4-硝基苄基亚胺基)金刚烷-1-羧酸乙酯和相关衍生物。与传统的热活化方法相比,该方法提高了反应效率,缩短了反应时间并提高了产率 (Moiseev、Ovchinnikov 和 Shadrikova,2011)。

分子对接和结构分析

3-(金刚烷-1-羰基氨基)-5-苯基噻吩-2-羧酸乙酯在理解分子相互作用的理论研究中也很重要。已经进行了涉及 X 射线、DFT、QTAIM 分析和分子对接的研究,以探索金刚烷衍生物的结构特征和潜在的生物活性,表明可能对特定酶具有抑制活性 (Al-Wahaibi 等人,2018)。

光谱和量子化学分析

进一步的研究包括基于金刚烷的化合物的光谱和量子化学分析,提供了对其振动红外和拉曼光谱、电子吸收光谱和分子内电荷转移特征的见解。此类研究对于理解这些化合物在各个领域的物理化学性质和潜在应用至关重要 (Al-Ghulikah 等人,2019)。

作用机制

The mechanism of action of adamantane derivatives is largely dependent on their specific chemical structure and the context in which they are used. For instance, in medicinal chemistry, the biological activity of adamantane derivatives can be attributed to their unique structural, biological, and stimulus-responsive properties .

未来方向

The future of adamantane derivatives lies in their diverse applications in various fields. Recent advances in the area of selective C–H functionalization are highlighted with an emphasis on the H-atom abstracting species and their ability to activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons . This provides insights that can be applied to the C–H functionalization of other substrate classes, opening up new possibilities for the synthesis of complex organic compounds.

属性

IUPAC Name |

ethyl 3-(adamantane-1-carbonylamino)-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO3S/c1-2-28-22(26)21-19(11-20(29-21)18-6-4-3-5-7-18)25-23(27)24-12-15-8-16(13-24)10-17(9-15)14-24/h3-7,11,15-17H,2,8-10,12-14H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDORNFWYTNDEHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(adamantane-1-carbonylamino)-5-phenylthiophene-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethoxy-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2886993.png)

![Methyl 2-(4,5-dimethoxy-2-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetate](/img/structure/B2886999.png)

![4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl ether](/img/structure/B2887000.png)

![4-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2887005.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/no-structure.png)